molecular formula C19H23ClN2S B1662460 Mepazine hydrochloride CAS No. 2975-36-2

Mepazine hydrochloride

Cat. No.: B1662460
CAS No.: 2975-36-2
M. Wt: 346.9 g/mol
InChI Key: RLCFKYRNUBRPIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Mepazine (hydrochloride) involves the reaction of phenothiazine with 1-methylpiperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mepazine (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

Mepazine (hydrochloride) has been explored for its scientific research applications in various fields:

Biological Activity

Mepazine hydrochloride is a phenothiazine derivative with significant biological activity, particularly as a selective inhibitor of the MALT1 protease. This compound has been explored for its potential therapeutic applications in various cancers and immune-related conditions. This article discusses the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound acts primarily as a MALT1 protease inhibitor , which is crucial in various signaling pathways involved in immune responses and tumorigenesis. The compound has demonstrated potent inhibitory effects on MALT1 with IC50 values of 0.83 μM for full-length GSTMALT1 and 0.42 μM for the GSTMALT1 325-760 segment .

Inhibition of Tumor Growth

Recent studies have highlighted mepazine's ability to inhibit tumor growth in various cancer models. For instance, it has shown significant antitumor effects when used alone or in combination with immune checkpoint therapies such as anti-PD-1 . In murine models, mepazine treatment resulted in reduced tumor growth and enhanced fragility of regulatory T cells (Tregs), indicating its potential to modulate the immune microenvironment favorably .

Table 1: Summary of Preclinical Findings on this compound

Study ReferenceModelFindings
Murine syngeneic tumor modelsSignificant tumor growth reduction; synergistic effect with anti-PD-1 therapy
Breast cancer xenograftsReduced metastatic burden; highlighted MALT1 as a therapeutic target
Osteoclastogenesis assaysComplete inhibition of RANK-induced osteoclast differentiation, indicating a MALT1-independent mechanism

These findings suggest that this compound not only inhibits MALT1 but also engages alternative pathways that contribute to its biological effects.

Clinical Implications

In clinical settings, mepazine has been evaluated for its efficacy in treating chronic psychiatric conditions. A study indicated that approximately 50% of chronic patients treated with mepazine showed varying degrees of improvement . However, its primary focus has shifted towards oncology due to its immunomodulatory properties.

Case Studies

Case Study 1: Antitumor Effects in Lymphoma
A study involving ABC-DLBCL (activated B-cell-like diffuse large B-cell lymphoma) cells demonstrated that treatment with mepazine led to enhanced apoptosis and decreased cell viability at concentrations as low as 10 μM. The study reported at least a 75% reduction in MALT1 activity across all tested ABC-DLBCL cell lines .

Case Study 2: Osteoclast Differentiation
In vitro experiments showed that mepazine effectively inhibited RANK-induced osteoclastogenesis. This effect was observed even in the absence of MALT1, suggesting that mepazine may utilize different pathways to exert its anti-osteoclastogenic effects .

Properties

IUPAC Name

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCFKYRNUBRPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-89-9 (Parent)
Record name Mepazine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2975-36-2
Record name 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2975-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepazine chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepazine chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monohydrochloride
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Record name PECAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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